

A-943931 experimental variability and reproducibility

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Compound of Interest

Compound Name: A-943931

Cat. No.: B1613201

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Technical Support Center: A-943931

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **A-943931**, a potent and selective histamine H4 receptor antagonist. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **A-943931**?

A-943931 is a potent and selective antagonist of the histamine H4 receptor.^{[1][2]} By blocking the H4 receptor, it inhibits downstream signaling pathways that are involved in inflammation and pain. It has demonstrated efficacy in animal models of inflammation, inflammatory pain, and neuropathic pain.^[2]

Q2: What are the recommended in vitro and in vivo applications for **A-943931**?

A-943931 is well-suited for in vivo research into anti-inflammatory and anti-nociceptive effects.^[1] It has been shown to block inflammation in a mouse model of peritonitis and is effective in models of inflammatory and neuropathic pain.^[2]

Q3: What is the oral bioavailability and half-life of **A-943931** in preclinical models?

In rats, **A-943931** has an oral bioavailability of 37% and a half-life of 2.6 hours. In mice, the oral bioavailability is 90% with a half-life of 1.6 hours.^[2]

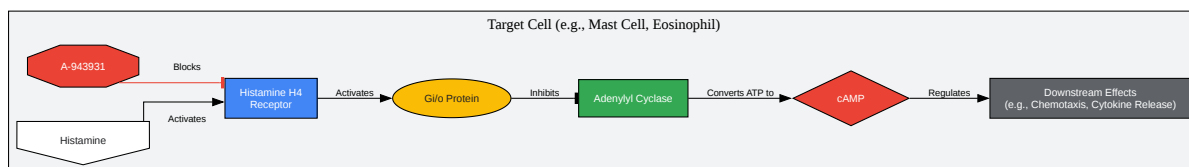
Q4: In which species has the activity of **A-943931** been characterized?

A-943931 is a potent antagonist for both human and rat histamine H4 receptors.

Quantitative Data Summary

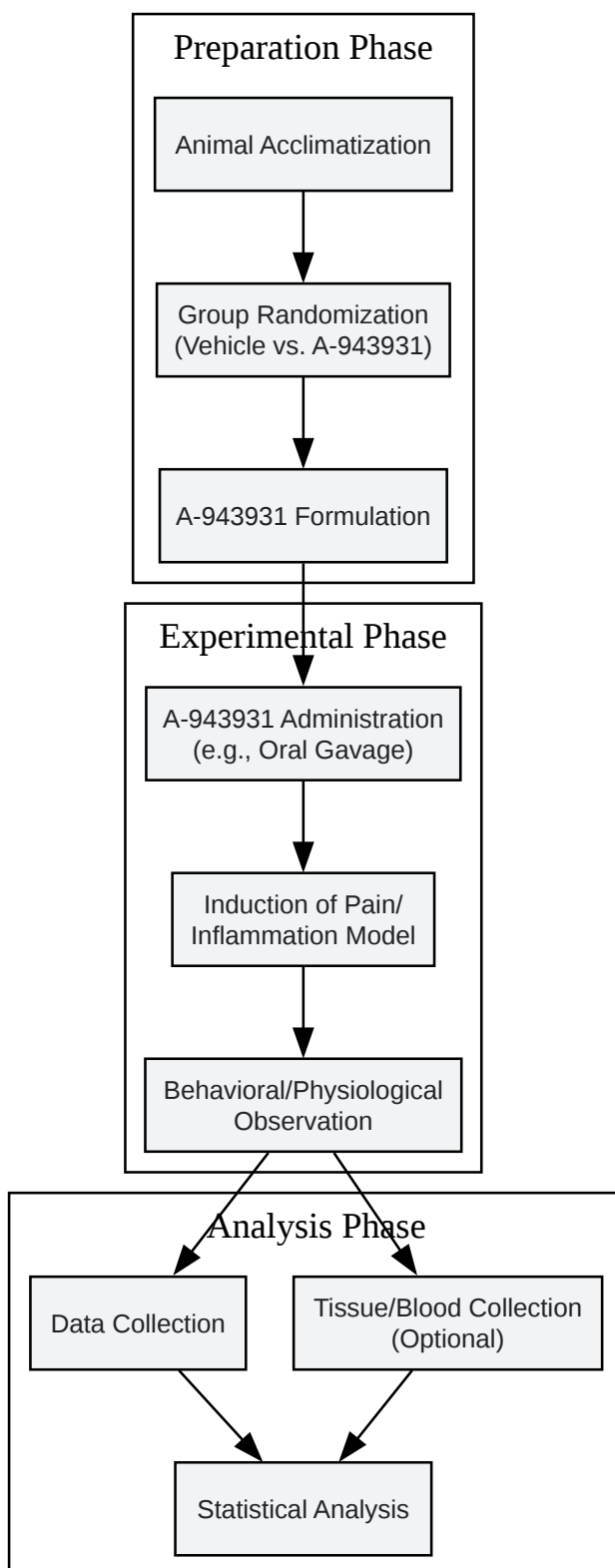
Parameter	Value	Species	Assay/Model
pKi	7.15	Human	Receptor Binding
pKi	8.12	Rat	Receptor Binding
Kb	< 5.7 nM	Not Specified	FLIPR Ca ²⁺ flux
In vivo ED50 (Anti-inflammatory)	37 µmol/kg	Mouse	Peritonitis Model
In vivo ED50 (Analgesic)	72 µmol/kg	Rat	Thermal Hyperalgesia
Oral Bioavailability	37%	Rat	Pharmacokinetic Study
Oral Bioavailability	90%	Mouse	Pharmacokinetic Study
Half-life (t _{1/2})	2.6 hours	Rat	Pharmacokinetic Study
Half-life (t _{1/2})	1.6 hours	Mouse	Pharmacokinetic Study

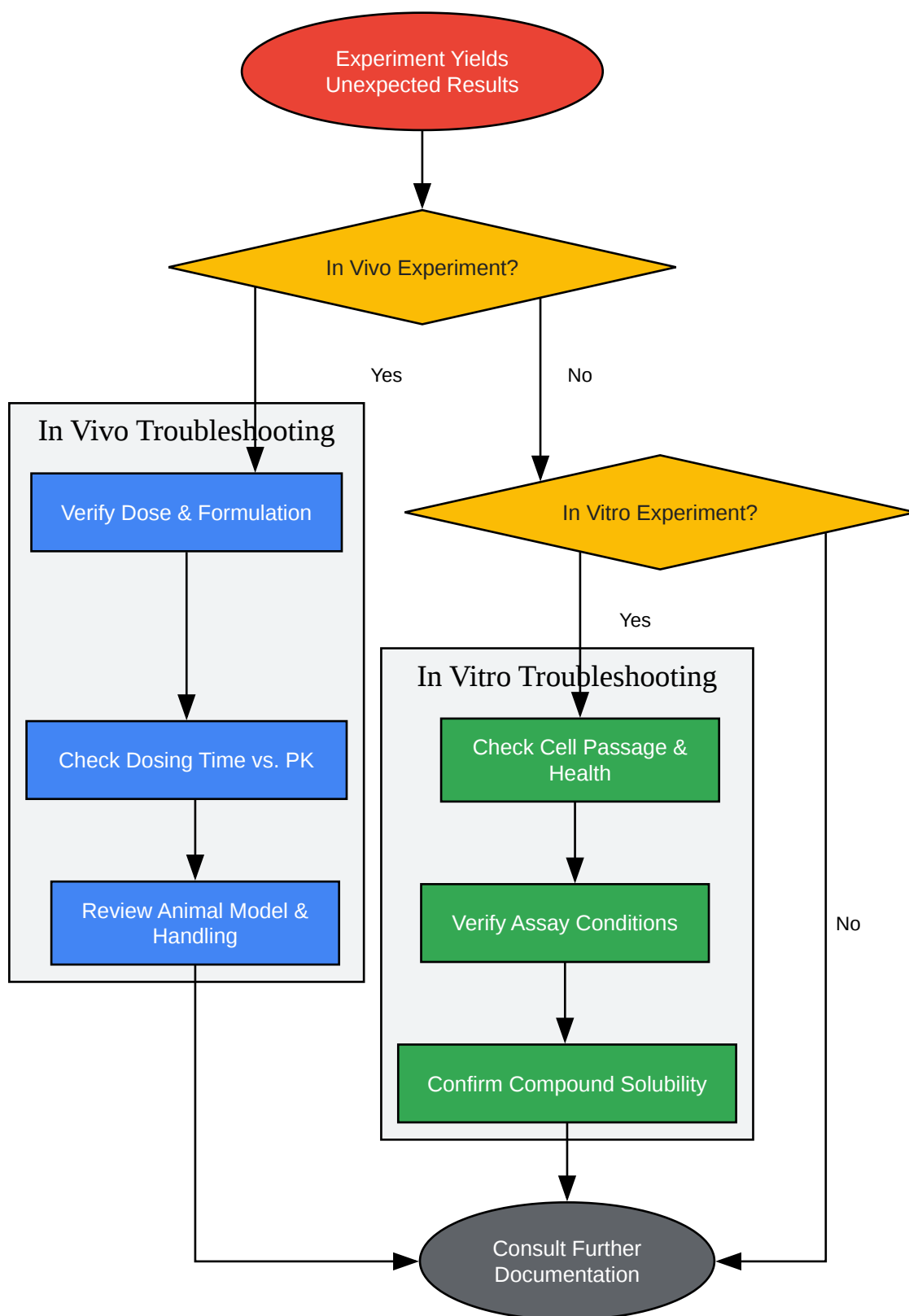
Visualized Signaling Pathway and Workflows



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Caption: Mechanism of **A-943931** as a histamine H4 receptor antagonist.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
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